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molecular formula C14H10O4 B8276244 6-Hydroxy-3-methoxyxanthone

6-Hydroxy-3-methoxyxanthone

Cat. No. B8276244
M. Wt: 242.23 g/mol
InChI Key: YRIHKEDMSJCAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623080

Procedure details

7.0 g (30.7 mmol) of 3,6-dihydroxyxanthone is dissolved in aq. NAOH (2.5 g(62.5 mmol) in 200 mls H2O). 3.2 mls (33.6 mmol) of dimethylsulfate is added dropwise with stirring, and solid forms immediately upon completion. Stirred further 1 hour and heated to reflux for 15 minutes. Additional base is added to insure complete solubility of phenols. The solution is acidified with HCl, and filtration yields a mixture of staring material and the target compound. Solid is heated to reflux in about 200 mls ethanol for 15 minutes to dissolve starting material, and solid is filtered out, washing with ethanol and water. This may have to be repeated several times to obtain pure compound in about 50% yield; mp=303-306-C.NMR (200 MHZ in d-DMSO) s 3.89 (3H,s), 6.82 (1H,d,J=2.24 Hz), 6.87 (1H,m), 6.99 (1H,dd,J=8.78 Hz, 2.20 Hz),, 7.09 (1H,d,J=2.26 Hz), 7.99 (1H,d,J=8.52 Hz), 8.03 (1H,d,J=8.78 Hz).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
d-DMSO
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:17])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=3.[CH3:18]OS(OC)(=O)=O>O.C(O)C>[OH:16][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[C:5]1[CH:4]=[CH:3][C:2]([O:1][CH3:18])=[CH:15][C:14]=1[O:13]2

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
d-DMSO
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirred further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Additional base is added
FILTRATION
Type
FILTRATION
Details
The solution is acidified with HCl, and filtration
CUSTOM
Type
CUSTOM
Details
yields
ADDITION
Type
ADDITION
Details
a mixture of staring material
TEMPERATURE
Type
TEMPERATURE
Details
Solid is heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
FILTRATION
Type
FILTRATION
Details
is filtered out
WASH
Type
WASH
Details
washing with ethanol and water
CUSTOM
Type
CUSTOM
Details
to obtain pure compound in about 50% yield

Outcomes

Product
Name
Type
Smiles
OC=1C=C2OC=3C=C(C=CC3C(C2=CC1)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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